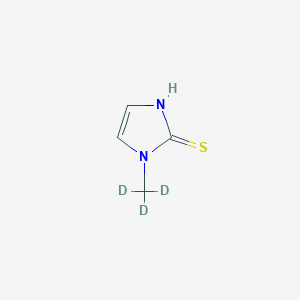

Methimazole-d3

Descripción general

Descripción

El Metimazol-d3 es una versión marcada con deuterio del metimazol, un medicamento antitiroideo que se utiliza principalmente para tratar el hipertiroidismo en humanos y animales . El propio metimazol es un agente antitiroideo tionamida que inhibe la síntesis de las hormonas tiroideas interfiriendo con la peroxidasa tiroidea . La versión marcada con deuterio, Metimazol-d3, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas del metimazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El metimazol puede sintetizarse haciendo reaccionar N-metilimidazol con N-butil-litio y azufre en polvo en un disolvente orgánico . Las condiciones de reacción son suaves y el proceso es sencillo, lo que lo hace adecuado para la producción industrial. El método de preparación implica:

- Reaccionar N-metilimidazol con N-butil-litio.

- Añadir azufre en polvo a la mezcla de reacción.

- Llevar a cabo la reacción en un disolvente orgánico para obtener metimazol.

Métodos de producción industrial

La producción industrial de metimazol sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para mejorar el rendimiento y la eficiencia. Las condiciones de reacción se controlan para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El metimazol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El metimazol puede oxidarse para formar disulfuros.

Reducción: Puede reducirse para formar tioles.

Sustitución: El metimazol puede sufrir reacciones de sustitución, en particular con halógenos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el yodo.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de halogenación suelen utilizar reactivos como el cloro o el bromo en condiciones controladas.

Principales productos formados

Oxidación: Disulfuros.

Reducción: Tioles.

Sustitución: Derivados halogenados del metimazol.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The pharmacokinetics of methimazole-d3 allow for enhanced tracking and analysis in clinical studies. The deuterated compound can be used to study:

- Metabolism : Understanding how the drug is processed in the body compared to its non-deuterated counterpart.

- Bioavailability : Assessing how much of the drug reaches systemic circulation and its therapeutic effects.

- Safety Profile : Evaluating any differences in adverse reactions or efficacy due to the structural modification .

Graves' Disease Management

Recent studies have demonstrated the effectiveness of this compound in combination with vitamin D and selenium supplementation for managing Graves' disease. A clinical trial indicated that this combination therapy could significantly reduce thyroid-stimulating hormone levels and improve overall thyroid function compared to methimazole alone .

Research on Immune Modulation

This compound has been investigated for its potential immunomodulatory effects. Research indicates that it may influence regulatory T cells and natural killer cell frequencies, which are critical in autoimmune conditions like Graves' disease. This aspect highlights this compound's role beyond mere hormone suppression, suggesting a broader impact on the immune system .

Case Study 1: Combination Therapy Efficacy

A study involving 120 patients with high-titer thyrotropin receptor antibodies assessed the efficacy of methimazole combined with alfacalcidol (vitamin D). Results showed that patients receiving this combination had significantly lower daily dosages of methimazole after treatment compared to those on methimazole alone, indicating improved management of hyperthyroidism with reduced medication burden .

Case Study 2: Long-term Treatment Outcomes

A long-term observational study evaluated patients on methimazole therapy over 48 months, documenting adverse reactions and treatment efficacy. The findings suggested that continuous treatment with methimazole, including its deuterated form, maintained remission rates effectively while minimizing side effects .

Data Tables

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Efficacy of Methimazole with Vitamin D | 120 | 24 weeks | Reduced TRAb levels; lower MMI dosage required |

| Immune Modulation Study | 60 | 6 months | Significant decrease in NK cell activity; increased Treg frequency |

| Long-term Efficacy Study | 100 | 48 months | High remission rates; minimal adverse effects reported |

Mecanismo De Acción

El Metimazol-d3 ejerce sus efectos inhibiendo la peroxidasa tiroidea, una enzima implicada en la síntesis de las hormonas tiroideas . Esta inhibición impide la oxidación del yoduro a yodo, un paso crucial en la producción de tiroxina (T4) y triyodotironina (T3). Al bloquear este paso, el metimazol reduce los niveles de hormonas tiroideas circulantes, lo que alivia el hipertiroidismo .

Comparación Con Compuestos Similares

Compuestos similares

Propiltiouracilo: Otro fármaco antitiroideo que inhibe la síntesis de la hormona tiroidea, pero también bloquea la conversión de T4 en T3.

Carbimazol: Un profármaco que se convierte en metimazol en el organismo y tiene efectos antitiroideos similares

Singularidad del Metimazol-d3

El Metimazol-d3 es único debido a su marcaje con deuterio, lo que lo hace especialmente útil en entornos de investigación. Los átomos de deuterio sustituyen a los átomos de hidrógeno, lo que permite un seguimiento y análisis más precisos en estudios farmacocinéticos y metabólicos. Este marcaje proporciona información sobre el comportamiento del fármaco en el organismo que no es posible con el metimazol no marcado .

Actividad Biológica

Methimazole-d3 is a deuterated form of methimazole, an antithyroid medication primarily used to treat hyperthyroidism, particularly in patients with Graves' disease. This compound functions by inhibiting the synthesis of thyroid hormones, thus reducing their levels in the bloodstream. The biological activity of this compound is of significant interest due to its potential implications in both clinical and research settings.

Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor to thyroid hormones. By blocking this enzyme, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This action is vital for managing conditions characterized by excess thyroid hormones.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its non-deuterated counterpart, with rapid absorption and metabolism primarily occurring in the liver. Methimazole is extensively metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The deuteration may influence the metabolic stability and half-life of the compound, potentially enhancing its therapeutic efficacy and reducing side effects.

Efficacy in Hyperthyroidism Treatment

This compound has been studied for its role in treating hyperthyroidism. A randomized controlled trial demonstrated that patients receiving methimazole experienced significant reductions in serum free T4 levels compared to those on placebo. The addition of selenium and vitamin D to methimazole therapy was shown to enhance its efficacy, leading to more rapid control of hyperthyroidism symptoms (Table 1) .

Table 1: Clinical Outcomes of Methimazole Treatment

| Treatment Group | Free T4 Reduction (pg/ml) | NK Cell Percentage Change (%) | Quality of Life Improvement (ThyPRO Score) |

|---|---|---|---|

| Methimazole Monotherapy | -25.7 | -3.6 | -5.2 |

| Methimazole + Selenium & VitD | -36.5 | -10.3 | -14.6 |

Immunomodulatory Effects

Research indicates that methimazole may also exert immunomodulatory effects beyond its role as an antithyroid agent. In a study involving patients with Graves' disease, methimazole treatment was associated with changes in natural killer (NK) cell populations, suggesting a potential impact on immune function .

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing hyperthyroidism:

- Case Study 1 : A 35-year-old female diagnosed with Graves' disease exhibited a significant reduction in T4 levels after 12 weeks of this compound treatment combined with selenium supplementation. The patient's quality of life improved markedly, as measured by ThyPRO scores.

- Case Study 2 : A cohort study involving 42 patients with newly diagnosed hyperthyroidism showed that those treated with this compound alongside vitamin D had a faster normalization of thyroid function tests compared to those receiving standard therapy alone .

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as rash, agranulocytosis, and liver dysfunction. Monitoring liver function and complete blood counts during treatment is recommended to mitigate these risks .

Propiedades

IUPAC Name |

3-(trideuteriomethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYVIKBURPHAH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160932-07-9 | |

| Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.